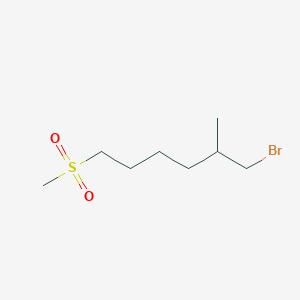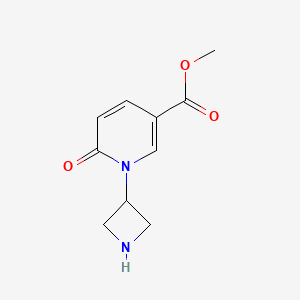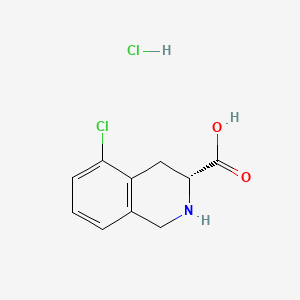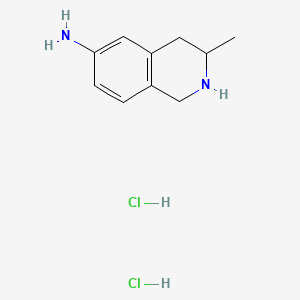
7-Methyl-1-benzothiophen-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiophene derivatives, including 7-Methyl-1-benzothiophen-5-amine hydrochloride, can be achieved through various methods. One common approach involves the aryne reaction with alkynyl sulfides. This method allows for the one-step synthesis of benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the benzothiophene scaffold.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-1-benzothiophen-5-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiophenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Methyl-1-benzothiophen-5-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound’s unique reactivity makes it valuable in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 7-Methyl-1-benzothiophen-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Methyl-1-benzothiophen-5-amine hydrochloride include other benzothiophene derivatives such as sertaconazole, raloxifene, and DNTT . These compounds share a common benzothiophene scaffold but differ in their substituents and functional groups.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and selectivity. This makes it particularly valuable for certain synthetic applications and research studies.
Propiedades
Fórmula molecular |
C9H10ClNS |
|---|---|
Peso molecular |
199.70 g/mol |
Nombre IUPAC |
7-methyl-1-benzothiophen-5-amine;hydrochloride |
InChI |
InChI=1S/C9H9NS.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h2-5H,10H2,1H3;1H |
Clave InChI |
CUJSJHOUTKVFDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1SC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15307770.png)




